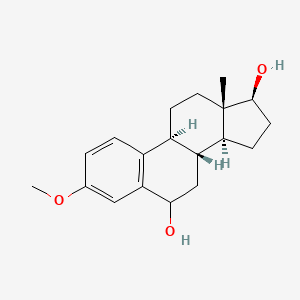

(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

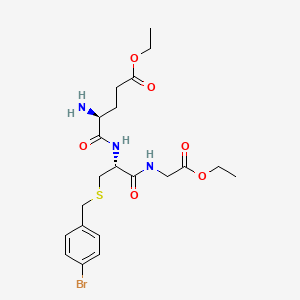

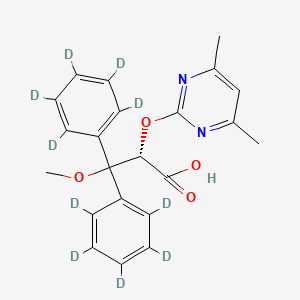

“(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” is a chemical compound that is related to the family of 17β-Hydroxysteroid dehydrogenases (17β-HSD, HSD17B) which are a group of alcohol oxidoreductases. These enzymes catalyze the reduction of 17-ketosteroids and the dehydrogenation of 17β-hydroxysteroids in steroidogenesis and steroid metabolism . The compound has a linear formula of C20H28O2 .

Synthesis Analysis

The synthesis of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” involves the use of 17β-Hydroxysteroid dehydrogenases (17β-HSD, HSD17B). These enzymes are NAD+(P)/NAD(P)H-dependent oxidoreductases, which interconvert ketones and the corresponding secondary alcohols at different positions of steroidal substrates .Molecular Structure Analysis

The molecular structure of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” is characterized by a linear formula of C20H28O2 . Further details about the molecular structure can be obtained from the 3D structure-based approach which provides insights into the deep-branching pattern within the SCAD family .Chemical Reactions Analysis

The chemical reactions involving “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” are catalyzed by 17β-HSD, HSD17B enzymes. These enzymes interconvert ketones and the corresponding secondary alcohols at different positions of steroidal substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” are characterized by its linear formula of C20H28O2 . Further analysis of its physicochemical properties would require specific experimental procedures .Mecanismo De Acción

The mechanism of action of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” is related to its role in steroid metabolism. The 17β-HSD, HSD17B enzymes, which are involved in the synthesis of this compound, play a crucial role in the interconversion of DHEA and androstenediol, androstenedione and testosterone, and estrone and estradiol .

Direcciones Futuras

The future directions for the study of “(17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol” could involve further exploration of its role in steroid metabolism and its potential applications in medical and pharmaceutical research. This could include the development of type-specific inhibitors for 17β-HSDs for the treatment and prevention of disease .

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKSNEXYMMIQKE-UTKXELFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858050 |

Source

|

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109835-83-8 |

Source

|

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)

![8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B585637.png)

![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3](/img/structure/B585639.png)

![[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridin-3-yl]methanol](/img/structure/B585644.png)